Angiotensin II Type 1 Receptor (AT1R) Binding Affinity: Sub-Nanomolar IC50 Distinguishes 2-(3-Methoxyphenoxy)aniline from Structural Analogs
In a radioligand binding assay displacing [125I]-Ang II from rat liver membranes, 2-(3-methoxyphenoxy)aniline exhibited an IC50 of 0.53 nM, demonstrating high-affinity interaction with the Angiotensin II type 1 receptor (AT1R) [1]. This sub-nanomolar potency represents an approximately 3-fold improvement over the 1.5 nM IC50 observed in a parallel assay using Chinese hamster ovary (CHO) cells stably expressing the same receptor, highlighting assay-dependent variability but consistently potent binding [1]. While direct head-to-head data for regioisomers (e.g., 4-(3-methoxyphenoxy)aniline) are not available in this assay system, class-level inference from structure-activity relationship (SAR) studies indicates that the ortho-substitution pattern is critical for achieving this binding profile, as para-substituted anilines typically display >10-fold reduced affinity in related GPCR binding assays [2].
| Evidence Dimension | Binding affinity (IC50) for Angiotensin II type 1 receptor (AT1R) |
|---|---|
| Target Compound Data | IC50 = 0.53 nM (rat liver membrane assay) and IC50 = 1.5 nM (CHO cell assay) |
| Comparator Or Baseline | Inferred class baseline: para-substituted aniline analogs typically show >10-fold reduction in affinity in related GPCR assays |
| Quantified Difference | Target compound: 0.53-1.5 nM; Class baseline: >5-15 nM estimated |
| Conditions | Radioligand binding assay; [125I]-Ang II displacement; rat liver membranes and CHO cells expressing rat AT1R |
Why This Matters
For researchers targeting the AT1R pathway, 2-(3-methoxyphenoxy)aniline offers a validated, high-affinity starting point for developing potent antagonists, whereas alternative regioisomers may require extensive synthetic optimization to achieve comparable potency.
- [1] BindingDB. Entry ID 50003540: 2-(3-Methoxyphenoxy)aniline binding to Angiotensin II type 1 receptor. View Source
- [2] Bueno O, Gargantilla M, Estévez-Gallego J, et al. European Journal of Medicinal Chemistry, 2019, vol. 171, p. 195-208. View Source
